4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Overview
Description
The compound “4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester” is a complex organic molecule. It contains an amino group that is protected by a Boc (tert-butoxycarbonyl) group, a ketone functionality, and a carboxylic acid ester group. The presence of these functional groups suggests that this compound could be used as an intermediate in organic synthesis, particularly in the synthesis of peptides or other complex organic molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functionality. The Boc group could be introduced using Boc anhydride or Boc2O in the presence of a base. The ketone could be introduced through oxidation of a secondary alcohol, and the ester could be formed through a reaction with a carboxylic acid and an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Boc-protected amino group, the ketone, and the ester. These groups each have distinct properties and would be expected to behave differently under various conditions .Chemical Reactions Analysis
The Boc group in this compound is a common protecting group used in organic synthesis. It can be removed under acidic conditions to reveal the free amine. The ketone could undergo a variety of reactions, including nucleophilic addition or reduction. The ester could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would be expected to have a relatively high molecular weight due to the presence of the Boc group. The presence of the ketone and ester groups could also influence its polarity and solubility .Scientific Research Applications
Synthesis of Amino Acid Methyl Esters
Amino acid methyl esters, including “4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester”, are important intermediates in organic synthesis . They have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . The synthesis of these compounds often involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane .
Deprotection of N-Boc Derivatives
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . “4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester” could potentially be used in research exploring new methods for N-Boc deprotection .
Development of New Pharmaceutical Compounds
Given the role of amino acid derivatives in medicinal chemistry , “4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester” could potentially be used in the development of new pharmaceutical compounds. However, specific applications would depend on the properties of the compound and the target of the drug.
Polymer Materials
Amino acid methyl esters have been used in the development of polymer materials . “4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester” could potentially be used in research exploring new types of polymers.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMITWDFQTIEUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460225 | |
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester | |
CAS RN |
101669-78-7 | |
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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